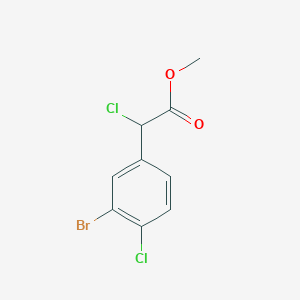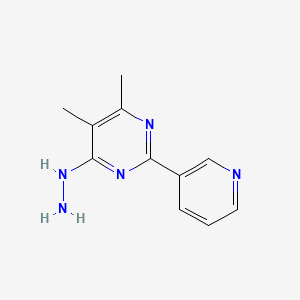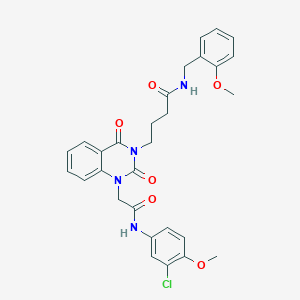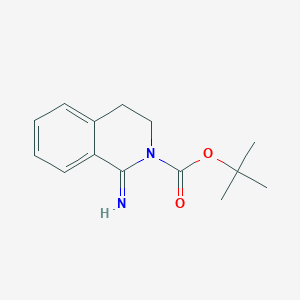
Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. It is a highly reactive compound that can be synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate serves as a key intermediate in the synthesis of various chemically significant compounds. The facilitation of novel synthetic routes for derivatives of thiophene and furan highlights its versatility. For instance, novel 4-arylazo-3-methylthiophenes were synthesized using α-halogenated reagents including ethyl chloroacetate, showcasing the antimicrobial potential of these derivatives on polyester fabrics against both Gram-positive and Gram-negative bacteria (H. E. Gafer & E. Abdel‐Latif, 2011). Similarly, a new approach to synthesize 3-methylthio-substituted furans, pyrroles, and thiophenes was developed, utilizing methylthio-1,4-diaryl-2-butene-1,4-dione in the presence of copper(II) oxide and iodine (Guodong Yin et al., 2008).
Application in Material Science
The application of this compound extends into the realm of material science, particularly in the development of dyes with specific functionalities. The antimicrobial activity of synthesized dyes on polyester fabrics, demonstrating effective bacterial control, highlights its potential in creating functional textiles with enhanced properties (H. E. Gafer & E. Abdel‐Latif, 2011).
Environmental Applications
In environmental science, the synthesis and application of compounds derived from this compound contribute to the development of efficient methodologies for pollutant degradation. The exploration of new chemical processes for the synthesis of environmentally relevant compounds, such as pesticides and herbicides, demonstrates its utility in enhancing agricultural productivity and managing pest resistance. For example, the synthesis of methyl 2,6-dichlorophenoxyacetate from 2,6-dichlorophenol and methyl chloroacetate showcases its application in producing selective herbicides (Qin Bing-chang, 2008).
Propriétés
IUPAC Name |
methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXADKQAQWNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)



![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2654688.png)